Bis-(4-nitrophenyl)phenylamine
Overview
Description
Bis-(4-nitrophenyl)phenylamine is a chemical compound with the molecular formula C18H13N3O4 . It has an average mass of 335.314 Da and a monoisotopic mass of 335.090607 Da . It is also known by other names such as 4-Nitro-N-(4-nitrophenyl)-N-phenylaniline .
Molecular Structure Analysis
The molecular structure of Bis-(4-nitrophenyl)phenylamine consists of a phenylamine core with two 4-nitrophenyl groups attached . The molecule has 7 hydrogen bond acceptors, no hydrogen bond donors, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
Bis-(4-nitrophenyl)phenylamine has a density of 1.4±0.1 g/cm3, a boiling point of 526.0±35.0 °C at 760 mmHg, and a flash point of 271.9±25.9 °C . It has a molar refractivity of 93.2±0.3 cm3, a polar surface area of 95 Å2, and a molar volume of 244.3±3.0 cm3 .Scientific Research Applications
1. Field: Medicinal Chemistry and Molecular Imaging
Summary:
Indirect radiolabelling is a crucial strategy for radiofluorination of biomolecules. Acylation of biomolecules using an 18F-labelled activated ester serves as a standard method for indirect radiolabelling. However, the preparation of 18F-labelled activated esters is often complex and multistep. In this context, 4-nitrophenyl (PNP) activated esters offer a promising solution. These esters allow rapid preparation of 18F-labelled acylation synthons in a single step, simplifying the process.
Experimental Procedure:
Results:
This research contributes to molecular imaging, allowing specific physiological processes to be detected at the cellular level .
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting . The use of personal protective equipment, including chemical impermeable gloves, is recommended .
properties
IUPAC Name |
4-nitro-N-(4-nitrophenyl)-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZATZDYEKDQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408371 | |
Record name | 4,4'-Dinitrotriphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(4-nitrophenyl)phenylamine | |
CAS RN |
1100-10-3 | |
Record name | 4,4'-Dinitrotriphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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